ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate
Description
Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate is a heterocyclic compound featuring a pyrazole ring conjugated to a propiolate ester group. Its structure combines the aromatic and hydrogen-bonding capabilities of pyrazole with the electron-deficient triple bond of the propiolate moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-2-12-8(11)4-3-7-5-9-10-6-7/h5-6H,2H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXBASNKOMISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CNN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Scientific Research Applications
The compound is utilized in various scientific domains:
Organic Synthesis
Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various reactions, including oxidation, reduction, and substitution, making it valuable in the development of new compounds with diverse functionalities.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that it effectively inhibits the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting microbial cell membranes.
- Anti-inflammatory Effects : It has been found to modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions characterized by inflammation. In animal models, it demonstrated reduced inflammatory markers comparable to established anti-inflammatory drugs like diclofenac sodium .
Medicinal Chemistry
The compound is of particular interest in drug discovery due to its potential therapeutic effects. Its structure allows it to interact with specific biological targets, such as enzymes and receptors involved in inflammation and microbial growth inhibition.
Antimicrobial Efficacy
A study conducted on various strains of bacteria revealed that this compound exhibited significant inhibitory effects. The compound's ability to penetrate bacterial membranes was crucial for its effectiveness.
Anti-inflammatory Activity
In an experimental model assessing anti-inflammatory properties, the compound was shown to significantly reduce levels of pro-inflammatory cytokines. The results indicated that its anti-inflammatory action could be comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) .
Mechanism of Action
The mechanism by which ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Key Observations:
Electronic Properties: The triple bond in this compound enhances electrophilicity compared to saturated esters (e.g., compound 11b), enabling unique reactivity in click chemistry or Diels-Alder reactions.
Synthetic Flexibility : Unlike compound 2, which requires thiosemicarbazide for functionalization , the propiolate ester in the target compound could allow direct modifications at the triple bond or ester group.
Biological Activity
Ethyl 3-(1H-pyrazol-4-yl)prop-2-ynoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a molecular formula of and a molecular weight of approximately 178.19 g/mol. The compound includes a pyrazole ring, an ethyl ester group, and a prop-2-ynoate moiety, which contribute to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell death. Studies have shown that compounds with similar pyrazole scaffolds often inhibit the growth of various bacteria and fungi by interfering with essential cellular processes.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory activity. This compound may modulate inflammatory pathways by inhibiting specific enzymes or receptors involved in the inflammatory response. This could lead to therapeutic effects comparable to established anti-inflammatory agents like diclofenac sodium .
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound typically involves multi-step organic reactions. The structure-activity relationship studies suggest that modifications in the pyrazole ring or the propynyl group can significantly influence biological activity. For instance, substituents on the pyrazole ring can enhance solubility and reactivity, potentially increasing bioactivity .
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anti-inflammatory | Disruption of cell membranes, Inhibition of inflammatory pathways |
| Pyrazole derivatives | Antitumor, Antibacterial | Inhibition of specific kinases and enzymes |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that this compound showed significant inhibition against several strains of bacteria, including both Gram-positive and Gram-negative species. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt cellular integrity .
- Anti-inflammatory Activity : In an animal model, the compound exhibited a reduction in inflammatory markers comparable to standard anti-inflammatory drugs. This suggests its potential as a therapeutic agent for conditions characterized by inflammation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
